molecular formula C17H22N2O4 B7135189 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide

Cat. No.: B7135189
M. Wt: 318.4 g/mol
InChI Key: PVAYPHUXDBYRJI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indene moiety, a morpholine ring, and a butanamide group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-14-11-12-3-1-2-4-13(12)17(14)18-15(21)5-6-16(22)19-7-9-23-10-8-19/h1-4,14,17,20H,5-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYPHUXDBYRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenyl-1,3-butadiene, under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation of the indene moiety using reagents like osmium tetroxide or potassium permanganate.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound, such as 1,4-dichlorobutane, under basic conditions.

    Coupling of the Indene and Morpholine Moieties: The indene and morpholine moieties can be coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-yl-4-oxobutanamide can be compared with other similar compounds, such as:

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(tetrazol-1-yl)benzamide: Similar structure but with a tetrazole ring instead of a morpholine ring.

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-piperidin-4-yl-4-oxobutanamide: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

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